molecular formula C9H17NO2 B13344858 (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine

(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine

Cat. No.: B13344858
M. Wt: 171.24 g/mol
InChI Key: VFUHVPPVJBZFKM-UHFFFAOYSA-N
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Description

(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the dioxolane and dioxane rings. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It is commercially available through suppliers such as Hebei Lead Bio-Chemicals Co., Ltd. .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2,8-dioxaspiro[4.5]decan-3-ylmethanamine

InChI

InChI=1S/C9H17NO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7,10H2

InChI Key

VFUHVPPVJBZFKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(OC2)CN

Origin of Product

United States

Preparation Methods

Synthesis of (S)-(1,4-Dioxaspiro[4.5]decan-2-yl)methanamine

One method for synthesizing a related compound, (S)-(1,4-Dioxaspiro[4.5]decan-2-yl)methanamine, involves a multi-step process. Initially, compound 8 is prepared, which then serves as an intermediate in the synthesis of N1,N4-bis(((S)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)fumaramide (5a). The synthesis of 5a involves obtaining it as a white solid with a melting point between 290 and 291 °C. The process also details the creation of N1,N4-bis(((S)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)maleamide (5b), obtained as a colorless semi-solid.

Synthesis of Oxa-spirocycles

The synthesis of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine hydrochloride (13b) is achieved using general procedure E.

Synthesis of 3-((Hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane Derivatives

European patent document EP3722284NWB1 describes 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives of formula (I).

Synthesis of 2, 8-diazaspiro [4.5] decane Compounds

Chinese patent document CN117425654A details 2, 8-diazaspiro [4.5] decane compounds, including (pyrido [3,4-d ] pyrimidin-4-yl) -2, 8-diazaspiro [4.5] decane compounds, (2, 6-.

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (3e) can be synthesized using general procedure A with 3-methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.48.25]tetradec-1-ene and formaldehyde.

Chemical Reactions Analysis

Types of Reactions

(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Methanamines

Spirocyclic compounds vary in ring sizes, substituent positions, and functional groups. Key analogs include:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
(8-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine C10H19NO2 Methyl group at C8 Predicted CCS: 142.4 Ų (M+H)+
(1,4-Dioxaspiro[4.5]decan-7-yl)methanamine C9H17NO2 Amine group at C7 Intermediate in heterocyclic synthesis
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine C10H19NO2 Expanded spiro ring ([5.5] vs. [4.5]) Unspecified; structural novelty
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine C13H25NO2 Trimethyl substitution at C7, C9 Safety data available (GHS-compliant SDS)
Spiroxamine (N-[(8-tert-Butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl]-N-ethylpropan-1-amine) C19H38N2O2 Complex alkyl substitutions Agricultural fungicide

Key Observations :

  • Substituent Effects : Methyl or alkyl groups (e.g., 8-methyl or 7,9,9-trimethyl) enhance hydrophobicity, influencing solubility and metabolic stability .
  • Functional Group Positioning : The methanamine group’s location (C3 vs. C7) impacts reactivity and interaction with target molecules .

Biological Activity

(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is a compound characterized by its unique spirocyclic structure, which includes two ether linkages. Its molecular formula is C10H17NC_{10}H_{17}N, with a molecular weight of approximately 171.24 g/mol. The compound's distinctive dioxaspiro configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Preliminary Findings

Initial studies suggest that this compound exhibits notable biological activities, potentially including:

  • Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Cytotoxic effects : There are indications of activity against cancer cell lines, although specific data on this compound is limited.

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar structural features. The following table summarizes key comparisons:

Compound NameStructure TypeNotable FeaturesUnique Aspects
1,4-Dioxaspiro[4.5]decaneDioxaspiroSimple dioxaspiro frameworkLacks amine functionality
8-Fluoro-(2,8-Dioxaspiro[4.5]decan-3-yl)methanamineFluorinated derivativeEnhanced lipophilicity and potential activityFluorine substitution may alter pharmacokinetics
8-Oxa-2-azaspiro[4.5]decaneAza-spiro compoundContains nitrogen; potential biological activitySimilar spirocyclic structure with different functional groups

The unique dual ether linkages and amine functionality of this compound may enhance its biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents such as sodium azide in controlled conditions to yield the desired product. This process allows for the introduction of functional groups that are critical for its biological activity.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research on structurally related compounds provides insights into its potential applications:

  • Antimicrobial Activity : Research on related spirocyclic compounds has demonstrated significant antimicrobial effects against various pathogens, suggesting that this compound may exhibit similar properties.
  • Cancer Research : Studies on dioxaspiro derivatives indicate potential cytotoxic effects against cancer cell lines, highlighting the need for further investigation into the specific mechanisms of action for this compound.

Q & A

Q. What are the established synthetic routes for (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Ketone Reduction : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol, followed by purification via column chromatography (yield: ~61%) .
  • Functionalization : Subsequent steps may involve introducing the methanamine group via reductive amination or nucleophilic substitution.
    Optimization Strategies :
  • Temperature control during reduction to minimize side reactions.
  • Use of chiral catalysts for enantioselective synthesis.
  • Characterization via NMR and mass spectrometry to confirm intermediate purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify spirocyclic framework and methanamine group positioning (e.g., δ 2.8–3.2 ppm for amine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 186.149) .
  • X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in spirocyclic systems .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Neuroprotective Potential : Modulation of glutamate receptors or oxidative stress pathways, inferred from structural analogs with neuroactive properties .
  • Antimicrobial Activity : Pyrimidine-derivative analogs exhibit activity against Gram-positive bacteria, though direct data for this compound is pending .
    Methodological Note : In vitro assays (e.g., cell viability assays, receptor binding studies) are recommended for initial activity screening .

Advanced Research Questions

Q. How can researchers address low yields in the final amination step during synthesis?

  • Mechanistic Analysis : Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance in spirocyclic intermediates) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack efficiency.
  • Alternative Reagents : Replace traditional reducing agents with NaBH₃CN for improved selectivity .

Q. How should contradictory data in pharmacological studies (e.g., variable neuroprotective effects) be resolved?

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 1–100 μM) to identify therapeutic windows .
  • Target Specificity Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for receptors like NMDA or AMPA .
  • Comparative Studies : Benchmark against known neuroprotectants (e.g., memantine) to contextualize efficacy .

Q. What strategies are recommended for elucidating the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD) for protein targets.
  • Metabolomic Profiling : Identify downstream metabolic changes via LC-MS/MS in neuronal cell lines .
  • In Vivo Models : Zebrafish or rodent models for assessing blood-brain barrier permeability and neuroprotection .

Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?

Compound Structural Features Key Differences
2,8-Dioxaspiro[4.5]decan-3-ylmethanamine Spirocyclic dioxane + methanamineNeuroprotective focus; sp<sup>3</sup>-hybridized amine
Dispiro[3.1.3<sup>6</sup>.1<sup>4</sup>]decan-2-ylmethanamine Dual spirocentersEnhanced conformational rigidity; unknown CNS activity
[8-(Pyridin-2-yl) Analogs]() Pyridine substitutionImproved solubility; antimicrobial potential

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